Chemical structure and properties of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride
Chemical structure and properties of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride
An In-depth Technical Guide to 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, a key intermediate and building block in modern medicinal chemistry and organic synthesis. We will explore its fundamental chemical structure and physicochemical properties, delve into its synthesis and core reactivity, and illuminate its application in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights, including detailed experimental protocols and safety considerations.
Introduction: A Scaffold of Therapeutic Potential
In the landscape of drug discovery, the identification of versatile molecular scaffolds is paramount. These core structures serve as the foundation upon which functionality and specificity can be systematically built. 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride represents one such critical building block. It merges the rigid, partially saturated bicyclic system of a tetralone with a highly reactive sulfonyl chloride group. This unique combination provides a robust framework for creating extensive libraries of sulfonamide derivatives, a chemical class renowned for its broad therapeutic applications.[1] The tetralone core offers a three-dimensional structure that can effectively probe the binding pockets of biological targets, while the sulfonyl chloride handle allows for facile covalent linkage to a wide array of nucleophilic partners, particularly amines. Its growing importance is highlighted by its use in synthesizing potent and selective modulators of challenging biological targets, such as the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a key regulator in autoimmune diseases.[2]
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in research and development.
Chemical Structure
The molecule consists of a naphthalene ring system where one of the rings is fully saturated (tetralin) and contains a ketone (oxo) group at the 5-position. A sulfonyl chloride (-SO₂Cl) group is substituted at the 2-position of the aromatic ring.
Caption: Chemical structure of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of the compound. These values are crucial for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 1803597-42-3 | [3] |
| Molecular Formula | C₁₀H₉ClO₃S | [4][5] |
| Molecular Weight | 244.69 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 58 °C | |
| Boiling Point | 341.8 ± 31.0 °C (Predicted) | |
| InChIKey | MDEMJVZRENKSJN-UHFFFAOYSA-N | [4] |
| SMILES | C1CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=O)C1 | [4] |
| Storage | 4°C, sealed, away from moisture |
Spectroscopic Profile (Predicted)
While specific spectra depend on experimental conditions, the structure allows for the prediction of key spectroscopic features:
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¹H NMR: Signals would be expected in the aromatic region for the three protons on the benzene ring. The aliphatic region would show distinct multiplets for the three methylene (-CH₂-) groups of the saturated ring, with coupling patterns indicative of their connectivity.
-
¹³C NMR: The spectrum would show ten distinct carbon signals. Key signals would include the carbonyl carbon (~190-200 ppm), aromatic carbons (120-150 ppm), and aliphatic carbons (20-40 ppm).
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IR Spectroscopy: Characteristic absorption bands would be present for the carbonyl (C=O) stretch (~1680 cm⁻¹), and strong, distinct stretches for the sulfonyl chloride (S=O) group (~1375 cm⁻¹ and ~1180 cm⁻¹).
Synthesis and Reactivity
The utility of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride stems from its straightforward synthesis and the predictable, versatile reactivity of its sulfonyl chloride functional group.
Synthesis Pathway
The compound is typically prepared via electrophilic aromatic substitution on a tetralone precursor. The most common and industrially scalable method is the direct chlorosulfonation of 5,6,7,8-tetrahydro-2-naphthol or a related derivative, often using chlorosulfonic acid.[6] The electron-donating nature of the hydroxyl group (or its precursor) directs the bulky sulfonyl chloride group to the desired position.
Caption: General synthetic workflow for the target compound.
Causality Behind Experimental Choices: Chlorosulfonic acid is a powerful and cost-effective reagent for introducing the -SO₂Cl group onto aromatic rings. The reaction is typically performed at low temperatures to control its high reactivity and prevent side reactions. The subsequent conversion of the sulfonic acid to the sulfonyl chloride, if necessary, is efficiently achieved with reagents like thionyl chloride.[6]
Core Reactivity
The chemical behavior of this molecule is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic attack, primarily by amines, to form stable sulfonamide bonds. This reaction is the cornerstone of its application in medicinal chemistry.
Caption: Core reactivity pathway for sulfonamide synthesis.
Application in Drug Development: A Case Study
The true value of a chemical building block is demonstrated through its successful application. 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride has been instrumental in the development of novel inverse agonists for the RORγt nuclear receptor, a high-value target for treating psoriasis and other Th17-mediated autoimmune diseases.[2]
In a recent study, researchers synthesized a series of compounds by coupling the sulfonyl chloride with various amine-containing fragments.[2] One particularly potent molecule, compound 3n , was synthesized by reacting 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with an amino-functionalized tetrahydroquinoline scaffold. This compound demonstrated superior activity with a maximum inhibitory rate of 110.1% in a key assay, highlighting the effectiveness of this building block in generating high-affinity ligands.[2]
Caption: Role in the synthesis of a RORγt inverse agonist.
Experimental Protocols & Safety
Trustworthiness through Self-Validation: The following protocols are designed to be self-validating. The described steps and purification methods are standard in organic synthesis and ensure the reliable formation and isolation of the desired product, verifiable by standard analytical techniques (TLC, NMR, MS).
Protocol: General Synthesis of an N-Substituted Sulfonamide
This protocol describes a representative procedure for coupling the title compound with a primary amine.
-
Materials:
-
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (1.0 eq)
-
Primary amine of interest (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
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Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
-
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (1.0 eq) in a minimum amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cold amine solution over 10-15 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates complete consumption of the starting sulfonyl chloride.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
-
Safety and Handling
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride is a reactive chemical and requires careful handling.
-
Hazard Profile: The compound is classified as a corrosive substance. It causes severe skin burns and eye damage.[7] It is harmful if swallowed, in contact with skin, or if inhaled.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[8][9]
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Avoid breathing dust, mist, or vapors.[8]
-
Prevent contact with skin and eyes.[8]
-
The compound is moisture-sensitive. It will react with water (including atmospheric moisture) to release corrosive hydrogen chloride (HCl) gas. Handle under an inert atmosphere and store in a tightly sealed container in a dry place.
-
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10] Seek immediate medical attention.[7]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[10]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[9] Seek immediate medical attention.
-
-
Fire Fighting: Use alcohol-resistant foam, CO₂, or dry powder. Do not use a water jet, as it may react with the compound.[8]
Conclusion
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride has established itself as a valuable and versatile reagent in the synthetic chemist's toolbox. Its well-defined structure, predictable reactivity, and accessible synthesis make it an ideal starting point for the exploration of new chemical space. As demonstrated by its successful use in the synthesis of potent RORγt modulators, this compound provides a direct and efficient route to novel sulfonamide-based therapeutics. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this powerful building block to accelerate the discovery and development of next-generation pharmaceuticals.
References
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- SAFETY D
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- SAFETY DATA SHEET - Thionyl Chloride. FUJIFILM Wako Chemicals.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
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- Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. Journal of Medicinal Chemistry.
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